3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10/h1-5,9,12,15H,6-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOSNIYDNSUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | (6S)-3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
| CAS Number | 768322-42-5 |
| PubChem CID | 14457612 |
| Structural Features | Imidazo[4,5-c]pyridine fused heterocycle with benzyl substitution and carboxylic acid group |
| Storage Conditions | Dark, dry place, 2-8°C |
This compound is often isolated as its dihydrochloride salt for stability and handling purposes.
Preparation Methods of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
General Synthetic Strategy
The synthesis of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic transformations centered around:
- Construction of the imidazo[4,5-c]pyridine core.
- Introduction of the benzyl substituent at the 3-position.
- Functionalization at the 6-position with a carboxylic acid group.
The synthetic routes generally start from appropriate pyridine or piperidine derivatives, followed by cyclization and substitution reactions.
Reported Synthetic Routes and Conditions
Cyclization and Benzylation Approach
One common method involves the cyclization of a substituted piperidine derivative with an amidine or related nitrogen source to form the imidazo ring, followed by benzylation at the 3-position.
- Starting materials: 4,5,6,7-tetrahydropyridine derivatives.
- Key reagents: Benzyl halides for benzyl group introduction.
- Reaction conditions: Typically carried out under reflux in polar aprotic solvents.
- Yields: Moderate to good yields (50-80%) depending on reaction optimization.
This approach is supported by data from chemical suppliers and literature indicating the use of benzyl bromide or chloride in nucleophilic substitution steps.
Patented Synthetic Variants
Patent literature describes derivatives of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid with various substitutions, indicating synthetic flexibility:
- Use of silyl-protected intermediates for selective functional group manipulation.
- Methylation and benzylation steps under controlled conditions.
- Multi-step sequences involving protection, substitution, and deprotection.
These methods highlight the importance of protecting groups and selective functionalization to achieve the desired substitution pattern on the imidazo[4,5-c]pyridine scaffold.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization + Benzylation | Piperidine derivative cyclization, benzyl halide substitution | Reflux in polar solvents, benzyl bromide/chloride | 50-80 | Moderate yields, common approach |
| Coupling + Ester Hydrolysis | Coupling with 2-chloro-1-methylpyridinium iodide, LiOH hydrolysis | DCM/MeOH, room temp, overnight hydrolysis | Up to 84 | High yield, scalable, clean product |
| Protected Intermediate Route | Silyl protection, methylation, deprotection | Multi-step, controlled conditions | Variable | Patent-based, for derivatives |
Analytical and Operational Notes
- Reaction progress is commonly monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
- Purification often involves acidification to precipitate the carboxylic acid, filtration, and recrystallization.
- The final compound is sensitive to moisture and light, hence storage under inert atmosphere and low temperature is recommended.
- Enantiomeric purity is important, as the (S)-enantiomer is frequently the target for biological applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the imidazopyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-benzyl-substituted derivatives and related compounds are summarized below:
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights from Comparative Analysis
Role of Substituents The benzyl group in the target compound likely enhances receptor-binding specificity compared to spinacine, which lacks substituents. Spinacine’s amphoteric nature (due to the free carboxylic acid and imidazole ring) allows it to act as a carbonic anhydrase activator and immunomodulator .
Stereochemical and Tautomeric Considerations
- X-ray studies confirm that spinacine exists in a tautomeric form with the N(3) atom protonated, stabilizing its zwitterionic structure . The (S)-configuration in 3-benzyl derivatives is critical for maintaining activity, as stereoisomerism often dictates binding affinity .
In contrast, PD123319’s trifluoroacetate salt (CAS N/A) enhances solubility for intravenous administration . Solubility: Spinacine’s high water solubility (due to its zwitterionic nature) contrasts with the 4-(2-thienyl) derivative, which requires organic solvents for handling .
Biological Activity Immunomodulation: Spinacine’s isolated fraction in DefenVid® demonstrates immunomodulatory activity, likely via TLR4/NF-κB pathway modulation . Receptor Antagonism: PD123319 and EMA300 (a related analog) show efficacy in neuropathic pain models by blocking AT2 receptors .
Table 2: Research Findings on Select Compounds
Biological Activity
3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 768322-42-5
The biological activity of 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, impacting several physiological pathways:
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting kinase activity and inducing apoptosis.
- Antimicrobial Effects : It has demonstrated efficacy against a range of bacterial and fungal pathogens.
- Neuroprotective Properties : Research indicates potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Biological Activities
The following table summarizes the biological activities and relevant studies associated with 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid:
Case Studies
- Anticancer Activity : A study published in Molecules reported that derivatives of imidazo[4,5-c]pyridines showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the benzyl position enhanced activity .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics .
- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, treatment with 3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid resulted in a significant decrease in cell death rates compared to controls. This indicates its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
